molecular formula C19H12ClN B11839943 1-Chloro-3-(naphthalen-1-yl)isoquinoline CAS No. 651052-84-5

1-Chloro-3-(naphthalen-1-yl)isoquinoline

Cat. No.: B11839943
CAS No.: 651052-84-5
M. Wt: 289.8 g/mol
InChI Key: HBQPXNHMZDVDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(naphthalen-1-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position and a naphthyl group at the third position of the isoquinoline ring. It has a molecular formula of C19H12ClN and a molecular weight of 289.76 g/mol .

Chemical Reactions Analysis

1-Chloro-3-(naphthalen-1-yl)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing agents . For example, the compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Oxidation reactions can lead to the formation of N-oxides, which can activate the pyridine ring for further reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, in antimalarial activity, isoquinoline derivatives inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and the structure of the isoquinoline derivative.

Comparison with Similar Compounds

1-Chloro-3-(naphthalen-1-yl)isoquinoline can be compared with other similar compounds, such as 1-(naphthalen-1-yl)isoquinoline and 1-[2-(diphenylphosphanyl)naphthalen-1-yl]isoquinoline . These compounds share the isoquinoline core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. For example, the presence of a chlorine atom in this compound may enhance its reactivity in nucleophilic substitution reactions compared to its non-chlorinated analogs.

Properties

CAS No.

651052-84-5

Molecular Formula

C19H12ClN

Molecular Weight

289.8 g/mol

IUPAC Name

1-chloro-3-naphthalen-1-ylisoquinoline

InChI

InChI=1S/C19H12ClN/c20-19-16-10-4-2-7-14(16)12-18(21-19)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H

InChI Key

HBQPXNHMZDVDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.